molecular formula C12H22Cl2N2O3S B11819880 N-[4-[1-hydroxy-2-(propan-2-ylamino)ethyl]phenyl]methanesulfonamide;dihydrochloride

N-[4-[1-hydroxy-2-(propan-2-ylamino)ethyl]phenyl]methanesulfonamide;dihydrochloride

Cat. No.: B11819880
M. Wt: 345.3 g/mol
InChI Key: ICPRBRMBYPKAQX-UHFFFAOYSA-N
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Description

N-[4-[1-hydroxy-2-(propan-2-ylamino)ethyl]phenyl]methanesulfonamide;dihydrochloride is a chemical compound known for its significant applications in the pharmaceutical industry. It is commonly used as a nonselective β-adrenergic blocker and a class III antiarrhythmic agent . This compound is characterized by its chiral nature, which means it has different enantiomers that can exhibit distinct pharmacological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[1-hydroxy-2-(propan-2-ylamino)ethyl]phenyl]methanesulfonamide typically involves the reaction of a phenylmethanesulfonamide derivative with an isopropylamine derivative under controlled conditions . The process generally includes steps such as:

    Amidation: Reacting the phenylmethanesulfonamide with isopropylamine.

    Hydroxylation: Introducing a hydroxyl group to the intermediate product.

    Purification: Using techniques like recrystallization to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification methods to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

N-[4-[1-hydroxy-2-(propan-2-ylamino)ethyl]phenyl]methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, primary amines.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the reaction conditions and reagents used .

Properties

Molecular Formula

C12H22Cl2N2O3S

Molecular Weight

345.3 g/mol

IUPAC Name

N-[4-[1-hydroxy-2-(propan-2-ylamino)ethyl]phenyl]methanesulfonamide;dihydrochloride

InChI

InChI=1S/C12H20N2O3S.2ClH/c1-9(2)13-8-12(15)10-4-6-11(7-5-10)14-18(3,16)17;;/h4-7,9,12-15H,8H2,1-3H3;2*1H

InChI Key

ICPRBRMBYPKAQX-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCC(C1=CC=C(C=C1)NS(=O)(=O)C)O.Cl.Cl

Origin of Product

United States

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